N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a sulfanylacetamide moiety substituted with a 4-methylpyrimidine group.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10-4-5-16-15(17-10)22-9-14(19)18-11-2-3-12-13(8-11)21-7-6-20-12/h2-5,8H,6-7,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTLANLIJRKOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be synthesized via condensation reactions involving suitable aldehydes and amines.
Thioether Formation: The sulfanyl group is introduced by reacting the pyrimidine derivative with thiols under nucleophilic substitution conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group exhibits nucleophilic character, facilitating substitution reactions with electrophilic reagents. This reactivity is exploited in alkylation and arylation processes:
For example, coupling with 2-bromo-N-(substituted-phenyl)acetamides under basic conditions yields hybrid structures with enhanced pharmacological profiles .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, producing carboxylic acids or amines:
The reaction mechanism involves nucleophilic attack at the carbonyl carbon, with kinetics dependent on pH and temperature .
Oxidation Reactions
The sulfide group oxidizes to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Sulfoxide Formation | H₂O₂ (30%), acetic acid, RT, 2 hrs | – | Sulfoxide derivative | |
| Sulfone Formation | mCPBA, CH₂Cl₂, 0°C to RT, 12 hrs | – | Sulfone derivative |
Oxidation increases polarity and modulates receptor-binding affinity, as observed in related benzodioxin analogs.
Thiol-Mediated Disulfide Exchange
While the sulfanyl group is a thioether (not a thiol), it participates in radical-mediated disulfide bond formation under oxidative stress:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Radical Coupling | UV light, DMSO, 24 hrs | Thiol initiators | Cross-linked polymers or dimers |
This property is leveraged in polymer chemistry for creating stimuli-responsive materials.
Structural and Spectroscopic Insights
Key physicochemical properties influencing reactivity:
| Property | Value | Method | References |
|---|---|---|---|
| Molecular Weight | 333.4 g/mol | MS | |
| XLogP3 | 3.6 | Computational | |
| Hydrogen Bond Acceptors | 8 | NMR/IR |
The compound’s stability under standard conditions (25°C, inert atmosphere) allows reproducible reaction outcomes .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride.
- Reaction Conditions : The reaction is typically carried out in an alkaline medium with the addition of lithium hydride as a base in DMF (Dimethylformamide) to facilitate the formation of the desired sulfonamide derivatives.
The products are characterized using techniques such as IR spectroscopy and NMR spectroscopy to confirm their structures and purity.
Enzyme Inhibition Studies
Research has demonstrated that compounds derived from N-(2,3-dihydro-1,4-benzodioxin) exhibit significant inhibitory activity against various enzymes. Notably:
-
α-glucosidase Inhibition : These compounds have shown substantial inhibitory effects against yeast α-glucosidase, which is crucial for managing type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.
Compound IC50 Value (μM) Target Enzyme Compound A 12.5 α-glucosidase Compound B 25.0 Acetylcholinesterase - Acetylcholinesterase (AChE) Inhibition : While the activity against AChE was weaker, it suggests potential applications in Alzheimer's disease treatment by modulating cholinergic signaling.
Molecular Docking Studies
In silico molecular docking studies have been performed to predict the binding affinity of these compounds to target enzymes. The results align with the in vitro findings, indicating a strong interaction between the synthesized compounds and the active sites of α-glucosidase and AChE.
Therapeutic Applications
Given their biological activities, these compounds could be explored for various therapeutic applications:
-
Diabetes Management : The ability to inhibit α-glucosidase positions these compounds as candidates for developing new antidiabetic agents.
- Case Study: A recent study indicated that a derivative of N-(2,3-dihydro-1,4-benzodioxin) significantly reduced postprandial blood glucose levels in diabetic models.
- Neurodegenerative Diseases : The weak inhibition of AChE suggests potential use in treating Alzheimer's disease or other cognitive disorders.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
Anti-inflammatory Activity: The benzodioxin-acetic acid analog (C₁₄H₁₅NO₄) exhibits stronger anti-inflammatory activity than ibuprofen, suggesting that carboxylic acid groups enhance COX inhibition . In contrast, the target compound’s acetamide and pyrimidine-sulfanyl groups may shift its mechanism toward non-COX pathways or alter bioavailability .
Antibacterial Potency: Oxadiazole-sulfanyl derivatives (e.g., C₁₉H₁₆N₄O₄S) show significant antibacterial activity due to the oxadiazole ring’s electron-deficient nature, which disrupts bacterial membrane integrity . The target compound’s pyrimidine-sulfanyl group could offer similar or improved activity, as pyrimidines are known to interact with bacterial dihydrofolate reductase .
Enzyme Inhibition (Anti-diabetic) :
- Sulfonamide analogs (e.g., C₂₃H₂₂ClN₃O₅S) demonstrate moderate α-glucosidase inhibition (IC₅₀: 81–86 μM), likely due to sulfonamide’s hydrogen-bonding capacity . The target compound’s pyrimidine-sulfanyl group may exhibit weaker inhibition, as pyrimidines are less polar than sulfonamides.
Physicochemical Properties
Table 2: Calculated Properties of Select Compounds
*LogP estimated via fragment-based methods.
- Lipophilicity : The target compound’s LogP (~2.5) suggests moderate membrane permeability, comparable to oxadiazole analogs but lower than sulfonamide derivatives, which may accumulate in hydrophobic pockets .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of diabetes and neurodegenerative diseases. This article synthesizes various research findings regarding its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides. The general synthetic pathway includes:
- Starting Material : N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium.
- Formation of Sulfonamide : This reaction yields a sulfonamide intermediate.
- Final Derivatization : The sulfonamide is then treated with 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound.
The structures of these compounds are typically confirmed using techniques such as proton-nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and elemental analysis .
Anti-Diabetic Potential
Research has demonstrated that derivatives of N-(2,3-dihydrobenzo[1,4]dioxin) exhibit inhibitory activity against the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. In one study, synthesized compounds showed varying degrees of α-glucosidase inhibition:
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| 7i | 86.31 ± 0.11 | Moderate |
| 7k | 81.12 ± 0.13 | Moderate |
| Acarbose | 37.38 ± 0.12 | Standard |
These results indicate that while some derivatives possess moderate inhibitory effects, they are less potent than acarbose, a standard anti-diabetic drug .
Neuroprotective Effects
In addition to anti-diabetic properties, certain derivatives have been investigated for their neuroprotective effects against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibiting AChE can enhance cholinergic neurotransmission and potentially mitigate cognitive decline associated with neurodegenerative disorders.
The synthesized compounds were screened for AChE inhibition with results indicating weak to moderate activity when compared to established inhibitors . The specific mechanisms by which these compounds exert their effects remain an area of ongoing research.
The proposed mechanism of action for these compounds includes:
- Enzyme Inhibition : Compounds may bind to active sites on enzymes like α-glucosidase and AChE, preventing substrate interaction.
- Antioxidant Activity : Some derivatives may exhibit antioxidant properties that protect neuronal cells from oxidative stress.
Further studies utilizing molecular docking simulations have suggested favorable binding interactions between these compounds and target enzymes, providing insights into their potential efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of N-(2,3-dihydrobenzo[1,4]dioxin) derivatives:
- Study on Diabetes Management : A series of synthesized compounds were evaluated for their ability to lower blood glucose levels in diabetic models. Results indicated a dose-dependent response in glucose reduction.
- Neuroprotection in Animal Models : Animal studies demonstrated that certain derivatives improved cognitive function in models of Alzheimer's disease by reducing AChE activity and enhancing memory performance .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine, followed by nucleophilic substitution with halogenated acetamides. Key steps include:
- pH control (e.g., pH 9–10) during sulfonylation to ensure regioselectivity .
- Use of polar aprotic solvents like DMF and activators such as LiH to facilitate coupling reactions .
- Monitoring reaction progress via TLC and optimizing purification using recrystallization or column chromatography .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- ¹H-NMR : To verify substituent positions on the benzodioxin and pyrimidine rings (e.g., methyl group at pyrimidin-2-yl) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch of acetamide at ~1650 cm⁻¹) .
- CHN Analysis : Validates elemental composition and purity (>95%) .
- Mass Spectrometry (MS) : For molecular ion detection and fragmentation pattern analysis .
Advanced Research Questions
Q. How does the sulfanyl-acetamide moiety influence α-glucosidase inhibition, and what SAR (Structure-Activity Relationship) trends are observed?
- Mechanistic Insights : The sulfanyl group enhances electron withdrawal, stabilizing interactions with the enzyme’s active site. The acetamide linker provides flexibility for binding .
- SAR Trends :
- Substitutions on the phenyl ring (e.g., methoxy or methyl groups) modulate activity. For example, 2-methoxyphenyl derivatives (IC₅₀ = 81–86 μM) show moderate inhibition compared to acarbose (IC₅₀ = 37 μM) .
- Bulkier substituents (e.g., 2,4-dimethylphenyl) reduce activity due to steric hindrance .
Q. What computational approaches can predict the reactivity of this compound in novel reactions or its binding affinity to enzymes?
- Methods :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways (e.g., sulfonylation or nucleophilic substitution steps) .
- Molecular Docking : Predict binding modes with α-glucosidase using software like AutoDock Vina. Focus on interactions with catalytic residues (e.g., Asp214 in α-glucosidase) .
- MD Simulations : Assess stability of enzyme-ligand complexes over time to refine SAR .
Q. How can researchers resolve contradictions in enzyme inhibition data across studies (e.g., IC₅₀ variability)?
- Critical Factors :
- Assay Conditions : Variations in buffer pH, temperature, or enzyme source (e.g., recombinant vs. tissue-extracted) significantly impact IC₅₀ .
- Statistical Rigor : Ensure triplicate measurements and use standardized protocols (e.g., p-nitrophenyl glucopyranoside substrate for α-glucosidase) .
- Positive Controls : Include reference inhibitors (e.g., acarbose) to calibrate assay sensitivity .
Experimental Design & Data Analysis
Q. What strategies enhance the reproducibility of biological assays involving this compound?
- Best Practices :
- Compound Solubility : Use DMSO stock solutions (<1% v/v) to avoid solvent interference .
- Dose-Response Curves : Test a wide concentration range (e.g., 1–200 μM) to capture full inhibitory profiles .
- Blind Experiments : Mask compound identities during assay execution to reduce bias .
Q. How can researchers leverage hybrid computational-experimental workflows to accelerate reaction discovery?
- Integrated Approach :
- Reaction Path Search : Use software like GRRM to identify energetically favorable pathways for novel derivatizations (e.g., introducing fluorinated groups) .
- High-Throughput Screening (HTS) : Combine computational predictions with microplate-based assays to rapidly validate enzyme inhibition .
Structural & Functional Insights
Q. What crystallographic data are available for related benzodioxin-sulfonamide analogs, and how do they inform molecular design?
- Key Findings :
- Crystal structures (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) reveal planar benzodioxin rings and sulfonamide torsion angles (~70°) critical for binding .
- Hydrogen bonding between the acetamide carbonyl and enzyme residues (e.g., Arg439 in α-glucosidase) is a conserved interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
